BCL6 Inhibitor is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and function of B lymphocytes, specifically in the formation and maintenance of germinal centers (GCs) during the humoral immune response [, , , ]. BCL6 achieves its repressive effects by binding to target genes and recruiting corepressor complexes, such as SMRT, NCOR, and BCOR, which modify chromatin structure and silence gene expression [, , , , , ].
Deregulation of BCL6, often through chromosomal translocations or aberrant somatic hypermutation, has been implicated in the development of various lymphomas, particularly diffuse large B-cell lymphoma (DLBCL) [, , , , ]. In these malignancies, BCL6 contributes to the malignant phenotype by repressing genes involved in cell cycle regulation, DNA damage response, and terminal B-cell differentiation, thus promoting uncontrolled proliferation and survival of lymphoma cells [, , ].
The BCL6 inhibitor BCL6 Inhibitor is designed to specifically target the BTB domain of BCL6, disrupting its interaction with corepressors and thereby hindering its transcriptional repressor activity [, , , , ]. This disruption reactivates BCL6 target genes and compromises the survival of BCL6-dependent lymphoma cells, making it a valuable tool for studying BCL6 biology and exploring its potential as a therapeutic target in lymphoma and other cancers [, , , , , , , , , , , , , , ].
The BCL6 inhibitor BCL6 Inhibitor primarily exerts its effects by disrupting the interaction between the BTB domain of BCL6 and its corepressors [, , , , ]. This disruption prevents the formation of functional BCL6 repressor complexes, leading to the derepression of BCL6 target genes [, , , ]. The reactivated genes often include those involved in cell cycle regulation, DNA damage response, and B-cell differentiation, leading to cell cycle arrest, apoptosis, and ultimately the inhibition of lymphoma cell proliferation [, , , , ].
Some studies suggest that BCL6 inhibitors, by disrupting the BCL6-corepressor interaction, might also affect the epigenetic landscape of target gene promoters, leading to changes in histone modifications and chromatin accessibility [, ].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: